3-methyl-1H-indazol-5-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2H-indazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMYDRGGBUKAKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461525 | |
| Record name | 3-methyl-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90764-90-2 | |
| Record name | 3-Methyl-1H-indazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90764-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-methyl-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1H-indazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Historical Trajectories of the Indazole Scaffold in Medicinal Chemistry
The indazole scaffold, a nitrogen-containing heterocycle, has long been a privileged structure in medicinal chemistry. researchgate.netresearchgate.net First described by Emil Fischer, indazoles exist in different tautomeric forms, with the 1H-indazole form being the most thermodynamically stable and predominant. nih.govresearchgate.net The unique chemical properties of the indazole nucleus have made it a versatile scaffold for the development of therapeutic agents. researchgate.netresearchgate.net
Over the decades, a multitude of indazole derivatives have been synthesized and found to possess a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anti-HIV, antiarrhythmic, and antitumor properties. researchgate.netresearchgate.netbenthamdirect.com The journey of indazole-based drugs in clinical practice began as early as 1966 with the marketing of Benzydamine, a non-steroidal anti-inflammatory drug. researchgate.netnih.gov Since then, numerous other indazole-containing drugs have reached the market, demonstrating the therapeutic potential of this scaffold. researchgate.netresearchgate.net
Table 1: Examples of Marketed Drugs Containing the Indazole Scaffold
| Drug Name | Therapeutic Use |
| Axitinib | Anticancer (Tyrosine kinase inhibitor) |
| Pazopanib | Anticancer (Tyrosine kinase inhibitor) |
| Granisetron (B54018) | Antiemetic (Serotonin 5-HT3 receptor antagonist) |
| Entrectinib | Anticancer (Tyrosine kinase inhibitor) |
| Benzydamine | Anti-inflammatory |
| This table is based on information from multiple sources. researchgate.netresearchgate.netnih.gov |
The successful clinical application of these drugs has cemented the status of the indazole moiety as a key pharmacophore and continues to inspire the design and synthesis of new indazole-based therapeutic candidates. researchgate.netnih.gov
Significance of 3 Methyl 1h Indazol 5 Amine As a Core Structure for Research
Within the broader class of indazoles, 3-methyl-1H-indazol-5-amine has emerged as a particularly significant core structure for chemical research. Its importance lies in its utility as a versatile intermediate in the synthesis of a variety of functional molecules. lookchem.comgoogle.com The presence of a reactive amine group on the indazole ring allows for a range of chemical modifications, enabling the construction of diverse molecular architectures. lookchem.com
Researchers have utilized this compound as a starting material for the synthesis of potent and selective inhibitors of various enzymes, particularly protein kinases, which are crucial targets in cancer therapy. nih.govnih.gov For example, it has been used to create novel pyridin-3-amine derivatives that act as multi-targeted protein kinase inhibitors for the potential treatment of non-small cell lung cancer (NSCLC). nih.gov In one study, a derivative, compound 3m , showed potent inhibition against several cancer-related kinases, including FGFR, RET, and EGFR. nih.gov
The compound has also been a key component in the development of Rho kinase inhibitors, which have potential applications in treating a variety of conditions such as hypertension and glaucoma. googleapis.comgoogle.com Furthermore, it serves as a precursor in the synthesis of preclinical candidates for treating tuberculosis by targeting the KasA enzyme. nih.gov
Table 2: Research Applications of this compound Derivatives
| Derivative Class | Therapeutic Target | Potential Application | Reference |
| Pyridin-3-amine derivatives | FGFR, RET, EGFR, DDR2, ALK | Non-Small Cell Lung Cancer (NSCLC) | nih.gov |
| Substituted 1H-indazol-5-amines | Rho Kinase | Hypertension, Glaucoma | googleapis.comgoogle.com |
| Transposed Indazoles | KasA | Tuberculosis | nih.gov |
| 1H-indazole-3-amine derivatives | Bcl2 family, p53/MDM2 pathway | Leukemia | nih.gov |
The structural motif of this compound provides a solid foundation for building molecules with desired biological activities, making it a cornerstone in many drug discovery programs.
Overview of Current Research Landscape and Future Directions
Established Synthetic Pathways to the this compound Core
Traditional synthetic routes to this compound often involve multi-step sequences that functionalize a pre-existing indazole ring or construct the indazole nucleus through cyclization reactions.
A primary route to this compound involves the functionalization of the indazole core, typically starting with nitration. For instance, 3-methyl-1H-indazole can be nitrated to produce 3-methyl-5-nitro-1H-indazole. This intermediate is then subjected to reduction to yield the target amine. This multi-step process allows for the regioselective introduction of the amine group at the C5 position.
The construction of the indazole ring system is a fundamental approach to synthesizing substituted indazoles like this compound. These methods often involve the cyclization of appropriately substituted benzene (B151609) derivatives. One common strategy is the reaction of a substituted 2-fluorobenzonitrile (B118710) with hydrazine (B178648). nih.govchemrxiv.orgnih.gov For example, reacting a suitable fluorobenzonitrile derivative with hydrazine hydrate (B1144303) can lead to the formation of the 3-aminoindazole ring system. chemrxiv.orgnih.gov Subsequent modification, if necessary, can yield the desired 3-methyl-5-amino product. Another approach involves the reductive cyclization of ortho-nitro-ketoximes, which can be catalyzed by palladium complexes. researchgate.net
| Starting Material | Reagents | Product | Significance |
| 2-Fluorobenzonitrile derivative | Hydrazine Hydrate | 3-Aminoindazole derivative | Forms the core indazole ring. nih.govchemrxiv.orgnih.gov |
| o-Nitro-ketoxime | Palladium catalyst, CO | 1H-Indazole derivative | Reductive cyclization to form the indazole nucleus. researchgate.net |
This table summarizes key cyclization strategies for forming the indazole ring.
Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. masterorganicchemistry.comyoutube.comorganic-chemistry.org While the most direct route to this compound is typically the reduction of a nitro group, reductive amination principles can be applied in broader synthetic schemes. For instance, a ketone or aldehyde functionality on the indazole ring could be converted to an amine. More commonly in this specific synthesis, the term is associated with one-pot procedures where a nitro compound is reduced to an amine in situ, which then reacts with a carbonyl compound. nih.govfrontiersin.org This provides a powerful method for creating more complex N-alkylated indazole derivatives starting from the corresponding nitro-indazole. frontiersin.org The process typically involves a reducing agent like sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. masterorganicchemistry.comwikipedia.org
Advanced Catalytic Approaches in this compound Synthesis
Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. The synthesis of this compound and its derivatives has benefited significantly from such advancements.
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which uses a palladium catalyst to couple an organoboron compound with a halide, is particularly noteworthy. nih.govmdpi.com In the context of this compound, this reaction is often used to further functionalize the molecule. For example, the amine itself or a halogenated version of the indazole can be used as a substrate. A common strategy involves using a bromo- or chloro-substituted indazole and coupling it with a boronic acid to introduce new aryl or alkyl groups. nih.govnih.govnih.gov This is particularly useful for creating libraries of indazole derivatives for applications such as drug discovery. nih.gov For instance, 5-bromo-1H-indazol-3-amine can be coupled with various boronic acid esters using a palladium catalyst like PdCl₂(dppf)₂ to generate diverse 5-aryl-1H-indazol-3-amines. nih.gov
The reduction of a nitro group is the most common and crucial step for introducing the amine functionality at the 5-position of the indazole ring. A variety of reducing agents and catalytic systems can be employed for this transformation. wikipedia.org The precursor, 3-methyl-5-nitro-1H-indazole, is readily reduced to this compound under various conditions.
Common methods include:
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is a highly effective and clean method. wikipedia.org
Metal/Acid Systems: A classic and cost-effective method involves using a metal like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid. wikipedia.org
Transfer Hydrogenation: Reagents like hydrazine or ammonium (B1175870) formate (B1220265) can be used as a hydrogen source in the presence of a catalyst.
Metal Salts: Tin(II) chloride (SnCl₂) is a widely used stoichiometric reducing agent for this purpose. wikipedia.org Another documented method uses iron powder and ammonium chloride in a mixture of ethanol (B145695) and water. chemicalbook.com
| Reducing System | Substrate Example | Conditions | Key Features |
| Fe / NH₄Cl | 3-Iodo-5-nitro-1H-indazole | Ethanol/Water, 80°C | Effective for nitro group reduction on a substituted indazole. chemicalbook.com |
| Catalytic Hydrogenation (Pd/C) | Aromatic Nitro Compounds | H₂, Ambient or elevated pressure | High efficiency, clean reaction byproducts. wikipedia.orgsemanticscholar.org |
| Iron / Acetic Acid | Aliphatic/Aromatic Nitro Compounds | Refluxing Acetic Acid | Classical, cost-effective method. wikipedia.org |
| Sodium Hydrosulfite | Dinitrophenol | Aqueous solution | Can offer selectivity in poly-nitrated compounds. wikipedia.org |
This table presents a selection of common reductive systems for converting a nitro group to an amine.
Derivatization Strategies for this compound Analogues
The development of diverse analogues of this compound is crucial for exploring their potential applications. Various derivatization strategies are employed to modify the indazole ring and the amine group, leading to a wide range of molecular structures.
Electrophilic and Nucleophilic Substitution Reactions on the Indazole Ring
The indazole ring is an aromatic heterocycle that can undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation. chemicalbook.com The position of substitution is influenced by the existing substituents on the ring. For instance, the nitration of 1-aryl-3-methyl-1H-indazole can lead to the formation of 5-nitro derivatives. nih.gov
Nucleophilic aromatic substitution (SNAr) reactions are also a valuable tool for functionalizing the indazole core, particularly when the ring is activated by electron-withdrawing groups. nih.gov A common synthetic route to 1-aryl-5-nitro-1H-indazoles involves the reaction of an arylhydrazine with a suitably substituted acetophenone (B1666503) or benzaldehyde, followed by an SNAr ring closure. nih.gov
Modifications at the Amine Moiety for Diversification
The primary amine group at the 5-position of this compound is a key site for diversification. It readily undergoes reactions typical of primary aromatic amines, allowing for the introduction of a wide array of functional groups.
One common modification is acylation, where the amine reacts with acylating agents like chloroacetic anhydride (B1165640) to form amide derivatives. nih.gov These amides can then be further functionalized. For example, the resulting chloroacetamide derivative can be coupled with various thiophenols or piperazines to generate a library of compounds with diverse side chains. nih.gov This approach has been successfully used to synthesize series of ethyl amide-linked indazole hybrids. nih.gov
Another important reaction is the formation of sulfonamides by reacting the amine with sulfonyl chlorides. These modifications are crucial in medicinal chemistry for tuning the physicochemical properties and biological activity of the parent molecule.
Construction of Complex Molecular Architectures Incorporating the this compound Scaffold
The this compound scaffold serves as a foundational building block for the construction of more complex molecular architectures. These intricate structures are often designed to interact with specific biological targets.
A notable application is in the synthesis of inhibitors for protein kinases, such as Fibroblast Growth Factor Receptor (FGFR). nih.gov In this context, the 1H-indazole-3-amine fragment is recognized as an effective hinge-binding element. nih.gov By combining the indazole core with other pharmacophoric groups, potent and selective inhibitors can be developed. For example, coupling 5-substituted-1H-indazol-3-amine with various aryl boronic acid esters via Suzuki coupling, followed by acylation and subsequent reaction with different amines, leads to complex molecules with potential anticancer activity. nih.gov
The synthesis of such complex molecules often involves multi-step reaction sequences, as illustrated in the table below, which outlines a general pathway to complex indazole derivatives.
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 5-Bromo-2-fluorobenzonitrile | Hydrazine hydrate, reflux | 5-Bromo-1H-indazol-3-amine nih.govchemicalbook.com |
| 2 | 5-Bromo-1H-indazol-3-amine, Aryl boronic acid ester | PdCl₂(dppf)₂, Cs₂CO₃, 1,4-dioxane/H₂O, 90°C nih.gov | 5-Aryl-1H-indazol-3-amine nih.gov |
| 3 | 5-Aryl-1H-indazol-3-amine | Chloroacetic anhydride, alkaline conditions | 2-Chloro-N-(5-aryl-1H-indazol-3-yl)acetamide nih.gov |
| 4 | 2-Chloro-N-(5-aryl-1H-indazol-3-yl)acetamide | Thiophenols or Piperazines, alkaline conditions | Ethyl amide-linked indazole hybrids nih.gov |
Optimization and Reproducibility of Synthetic Protocols for this compound
The optimization of synthetic protocols is essential for the efficient and reproducible production of this compound and its derivatives. Key considerations include reaction conditions, catalyst selection, and purification methods.
Reproducibility is ensured by carefully controlling reaction parameters such as temperature, reaction time, and stoichiometry of reagents. Purification techniques like column chromatography and recrystallization are often necessary to obtain the final product with high purity.
Tautomeric Equilibrium Considerations in 3-Methyl-1H-indazole Systems
Annular tautomerism is a characteristic feature of indazole systems, where the proton on the nitrogen atom can reside on either N1 or N2 of the pyrazole (B372694) ring. nih.gov The position of this equilibrium is influenced by the nature and position of substituents on the ring, as well as the solvent.
In most cases, the 1H-tautomer of indazole is more stable than the 2H-tautomer. nih.gov However, theoretical calculations have shown that for certain substituted indazoles, the 2H-tautomer can be more stable. nih.gov For 3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one, computational studies indicate that the 2H-tautomer is more stable than the 1H-tautomer. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁴N, ¹⁵N NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives. jmchemsci.com ¹H and ¹³C NMR are routinely used to map the carbon-hydrogen framework of the molecule.
¹H NMR: The ¹H NMR spectrum provides information about the chemical environment of protons. For 1-methyl-1H-indazol-5-amine, a derivative, predicted signals include a singlet for the methyl protons at approximately 3.89 ppm, signals for the aromatic protons in the range of 6.71-7.65 ppm, and a singlet for the amine protons around 4.78 ppm. ichemical.com The specific shifts and coupling constants of the aromatic protons are crucial for confirming the substitution pattern on the indazole ring. In derivatives, the chemical shifts of protons adjacent to or part of a substituent will be altered, providing key structural information. nih.gov
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. For 1H- and 2H-indazole tautomers, the chemical shift of the methyl group carbon can help distinguish between them, with the 1H tautomer appearing at a different chemical shift than the 2H tautomer. jmchemsci.com For instance, in some indazole derivatives, the ¹³C NMR signal for the methyl group in the 1H tautomer appears around 132-133 ppm, while in the 2H tautomer, it is observed around 123-124 ppm. jmchemsci.com
¹⁴N and ¹⁵N NMR: While less common, ¹⁴N and ¹⁵N NMR can provide direct information about the nitrogen atoms in the indazole ring and the amine group. These techniques can be particularly useful for studying tautomerism and hydrogen bonding in these compounds. jmchemsci.com
Table 1: Predicted ¹H NMR Data for 1-Methyl-1H-indazol-5-amine ichemical.com
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.65 | d | 1H | Aromatic H |
| 7.31 | d | 1H | Aromatic H |
| 6.80 | d | 1H | Aromatic H |
| 6.71 | d | 1H | Aromatic H |
| 4.78 | s | 2H | -NH₂ |
| 3.89 | s | 3H | -CH₃ |
Note: Data predicted for 1-methyl-1H-indazol-5-amine in DMSO-d6.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. semanticscholar.org For this compound, the expected monoisotopic mass is 147.079647 g/mol , corresponding to the molecular formula C₈H₉N₃. epa.gov HRMS instruments, such as time-of-flight (TOF) analyzers, provide mass measurements with high accuracy, typically to within a few parts per million (ppm). This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. Various ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can be employed depending on the analyte's properties. rsc.orgnih.gov
Table 2: Predicted Collision Cross Section (CCS) values for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 148.08693 | 127.6 |
| [M+Na]⁺ | 170.06887 | 138.7 |
| [M-H]⁻ | 146.07237 | 128.8 |
| [M+NH₄]⁺ | 165.11347 | 148.6 |
| [M+K]⁺ | 186.04281 | 134.5 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. researchgate.net In the case of this compound and its derivatives, IR spectroscopy can confirm the presence of key vibrational modes. The N-H stretching vibrations of the amine group and the indazole ring typically appear in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are usually observed around 3000-3100 cm⁻¹, while C=C stretching vibrations within the aromatic rings give rise to absorptions in the 1400-1600 cm⁻¹ range. The presence of the methyl group can be identified by its characteristic C-H stretching and bending vibrations. In derivatives, the introduction of new functional groups, such as carbonyls or sulfonyls, will result in distinct and identifiable IR absorption bands. rsc.org
X-ray Crystallography for Definitive Three-Dimensional Structural Determination
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline compound. evitachem.com This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecule's connectivity and stereochemistry. For derivatives of this compound, X-ray crystallography can reveal the planarity of the indazole ring system and the orientation of substituents. nih.govresearchgate.netresearchgate.net The resulting crystal structure also provides valuable information about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the solid state. nih.govresearchgate.net
For example, the crystal structure of a derivative, N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, showed that the indazole ring system is nearly planar and the dihedral angle between the indazole system and the benzene ring is 89.05 (7)°. nih.govresearchgate.net
Chromatographic Techniques for Purity Assessment (e.g., HPLC, LC-MS, UPLC)
Chromatographic techniques are essential for assessing the purity of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are widely used for this purpose. nih.govbldpharm.comsigmaaldrich.com These methods separate the target compound from impurities and by-products based on differences in their affinity for the stationary and mobile phases. The purity is typically determined by measuring the peak area of the main component relative to the total area of all peaks in the chromatogram. A high purity level, often greater than 95% or 98%, is crucial for ensuring the reliability of biological and chemical studies. nih.govthermofisher.com Reverse-phase HPLC is a common mode of separation for these types of compounds. nih.gov
Elemental Analysis for Compositional Verification
Elemental analysis is a classical analytical technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula. This comparison serves as a fundamental check of the compound's purity and elemental composition. For newly synthesized derivatives of this compound, elemental analysis provides crucial evidence to support the proposed structure, often in conjunction with spectroscopic data. nih.gov
Biological Activities and Pharmacological Investigations of 3 Methyl 1h Indazol 5 Amine
Antimicrobial Efficacy of 3-Methyl-1H-indazol-5-amine Derivatives
Antibacterial Activity Studies (e.g., against Staphylococcus aureus)
While the broader class of indazole-containing derivatives is recognized for a wide range of pharmacological activities, including antibacterial properties, specific studies focusing on the direct antibacterial activity of this compound against Staphylococcus aureus are not extensively detailed in the available scientific literature. nih.govresearchgate.net Research into the antimicrobial potential of the indazole scaffold has led to the synthesis and evaluation of various derivatives. researchgate.net For instance, some novel indazole compounds have shown significant antibacterial potency against clinical and multi-drug resistant (MDR) strains of the Staphylococcus genus. researchgate.net However, these studies typically involve more complex molecules that incorporate the indazole nucleus as a core structural motif. researchgate.netfrontiersin.orgnih.govrsc.org
Therapeutic Applications as Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists
The this compound moiety, particularly as part of the larger 7-methyl-1H-indazol-5-yl group, is a critical structural component in a class of potent and selective antagonists of the Calcitonin Gene-Related Peptide (CGRP) receptor. CGRP is a neuropeptide whose elevated levels are strongly implicated in the pathophysiology of migraine. researchgate.net Antagonizing the CGRP receptor has emerged as a highly effective therapeutic strategy for the acute treatment of migraine, offering an alternative to triptans, particularly for patients with cardiovascular risk factors. nih.govderpharmachemica.com
Derivatives incorporating the 7-methyl-1H-indazol-5-yl fragment have been central to the structure-based drug design of several small-molecule CGRP receptor antagonists, often referred to as "gepants". These compounds have demonstrated high-affinity binding to the human CGRP receptor and have been optimized for various administration routes to provide rapid relief from migraine symptoms. researchgate.netresearchgate.net
Evaluation in Models of Migraine and Neuropathic Pain
The efficacy of CGRP receptor antagonists containing the 7-methyl-1H-indazol-5-yl core has been validated in preclinical models relevant to migraine. A key assessment involves measuring the compound's ability to inhibit CGRP-induced vasodilation, a hallmark of migraine attacks. For example, BMS-742413, a potent antagonist, demonstrated a robust, dose-dependent inhibition of CGRP-induced increases in facial blood flow in marmosets, a well-established in vivo model for CGRP receptor antagonism. nih.gov
The development of these compounds has focused on creating molecules with properties suitable for rapid systemic exposure, such as through intranasal or subcutaneous delivery, to achieve high levels of receptor coverage and fast onset of action. researchgate.netnih.gov The favorable profiles of these indazole-based antagonists in preclinical models have led to their selection as clinical candidates for the acute treatment of migraine. researchgate.net
| Compound | Target | Key Structural Moiety | Therapeutic Application | Preclinical Model Finding |
|---|---|---|---|---|
| BMS-742413 | CGRP Receptor | 7-methyl-1H-indazol-5-yl | Migraine | Dose-dependent inhibition of CGRP-induced facial blood flow in marmosets. nih.gov |
| HTL22562 | CGRP Receptor | 7-methyl-1H-indazol-5-yl | Migraine | High potency, selectivity, and metabolic stability. researchgate.net |
Other Emerging Biological Activities and Therapeutic Areas
Anti-HIV Potential
The indazole scaffold, the core of this compound, is recognized as a privileged structure in medicinal chemistry and has been investigated for its potential in developing anti-HIV agents. nih.govresearchgate.net While research on this compound itself is limited in this area, various indazole derivatives have been synthesized and evaluated for their ability to inhibit HIV replication. researchgate.netnih.gov
One promising approach has been the design of indazole analogues as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov For instance, a series of indazolyl-substituted piperidin-4-yl-aminopyrimidines were designed using a molecular hybridization strategy. Several of these compounds displayed potent to excellent activity against wild-type HIV-1, with the most promising compound also showing significant activity against common NNRTI-resistant mutant strains. nih.gov These findings highlight the utility of the indazole nucleus as a building block for novel anti-HIV-1 agents. nih.gov
| Compound Class | Target | Activity | Example Finding |
|---|---|---|---|
| Indazolyl-substituted piperidin-4-yl-aminopyrimidines | HIV-1 Reverse Transcriptase (NNRTI) | Inhibition of HIV-1 Replication | Compound 5q showed an EC50 of 6.4 nM against wild-type HIV-1 and activity against resistant mutants. nih.gov |
Antidiabetic Research (e.g., Glucokinase activators)
Indazole derivatives are being actively explored for the treatment of type 2 diabetes mellitus, particularly as glucokinase activators. researchgate.netnih.gov Glucokinase (GK) is a key enzyme that acts as a glucose sensor in pancreatic β-cells and liver cells, playing a crucial role in regulating glucose homeostasis. researchgate.netnih.gov Small-molecule activators that bind to an allosteric site on the GK enzyme can enhance its activity, leading to increased glucose uptake and insulin (B600854) secretion. nih.gov
Researchers have identified and optimized novel series of indazole and pyrazolopyridine-based compounds as potent glucokinase activators. nih.gov These efforts have led to the development of candidates with favorable preclinical pharmacokinetic properties and significant glucose-lowering effects in animal models of diabetes. nih.gov The investigation of indazole derivatives as glucokinase activators represents a promising therapeutic strategy for managing type 2 diabetes. researchgate.netresearchgate.netekb.eg
Activity in Neurological Disorders
The therapeutic potential of this compound and its derivatives in the management of neurological disorders has been an area of growing research interest. The structural scaffold of indazole is recognized for its ability to interact with various biological targets implicated in the pathophysiology of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Investigations have primarily focused on the modulation of key enzymes and pathways involved in neuronal cell death, neuroinflammation, and the aggregation of pathological proteins.
Neuroprotective Effects in Parkinson's Disease Models
While direct studies on this compound are limited, research on structurally related compounds provides significant insights into its potential neuroprotective mechanisms. A notable example is the investigation of 6-amino-1-methyl-indazole (AMI), a positional isomer of the target compound. In a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), AMI demonstrated a significant neuroprotective effect by preserving dopaminergic neurons in the substantia nigra and improving behavioral symptoms. frontiersin.orgnih.gov
The underlying mechanism for this neuroprotection was attributed to the inhibition of tau protein hyperphosphorylation. frontiersin.orgnih.gov Tau is a microtubule-associated protein that, when hyperphosphorylated, can form neurofibrillary tangles, a hallmark of several neurodegenerative diseases. AMI treatment was found to decrease the expression of phosphorylated tau (p-tau) and the upstream kinase, Glycogen Synthase Kinase-3β (GSK-3β), in SH-SY5Y cells, a human neuroblastoma cell line. frontiersin.orgnih.gov
Table 1: Effects of 6-amino-1-methyl-indazole (AMI) in a Parkinson's Disease Model
| Parameter | MPTP-Treated Group | AMI-Treated Group | Key Finding | Reference |
| Dopaminergic Neuron Count | Significantly Reduced | Preserved | AMI rescues the loss of dopamine (B1211576) neurons. | frontiersin.org |
| Behavioral Symptoms | Present (tremor, slow movement) | Significantly Alleviated | AMI improves motor function. | frontiersin.org |
| Tau Phosphorylation | Increased | Decreased | AMI inhibits a key pathological cascade. | frontiersin.orgnih.gov |
| GSK-3β Expression | Increased | Decreased | Suggests a mechanism of action for AMI. | frontiersin.orgnih.gov |
Inhibition of Key Enzymes in Neurodegeneration
The indazole nucleus is a versatile scaffold for the design of inhibitors targeting enzymes that play a crucial role in the progression of neurological disorders.
Monoamine Oxidase B (MAO-B) Inhibition:
MAO-B is a key enzyme responsible for the degradation of dopamine in the brain. Its inhibition is a well-established therapeutic strategy for Parkinson's disease. A series of 5-substituted-1H-indazoles have been designed and evaluated as inhibitors of human monoamine oxidases (hMAO-A and hMAO-B). One study reported that the introduction of a 1,2,4-oxadiazole (B8745197) ring at the 5-position of the indazole core resulted in a potent and selective human MAO-B inhibitor with an IC₅₀ value of 52 nM. cnr.it This highlights the potential of modifications at the 5-position of the indazole ring, where the amino group is located in this compound, for potent MAO-B inhibition. Another study on a series of C5- and C6-substituted indazole derivatives found that substitution at the C5 position yielded particularly potent MAO-B inhibitors with IC₅₀ values in the low nanomolar range (0.0025–0.024 µM). researchgate.net
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition:
GSK-3β is a serine/threonine kinase implicated in a wide range of cellular processes, and its dysregulation is linked to the pathophysiology of Alzheimer's disease, bipolar disorder, and other neurological conditions. cnr.it The indazole scaffold has been identified as a promising starting point for the development of GSK-3β inhibitors. While direct data for this compound is not available, the broader class of indazole derivatives is actively being investigated for this target.
The research into the neurological activities of indazole derivatives, particularly those with substitutions at the 5-position, provides a strong rationale for the investigation of this compound as a potential therapeutic agent for neurodegenerative diseases. The established neuroprotective effects of a closely related isomer in a Parkinson's disease model, coupled with the proven ability of the indazole scaffold to potently inhibit key enzymes like MAO-B and GSK-3β, underscores the promise of this compound and its derivatives for future drug discovery efforts in neurology. Further studies are warranted to directly evaluate the efficacy and mechanism of action of this compound in various neurological disorder models.
Molecular Mechanisms of Action and Target Identification for 3 Methyl 1h Indazol 5 Amine
Kinase Inhibition Profiles of 3-Methyl-1H-indazol-5-amine Derivatives
Derivatives of this compound have emerged as versatile kinase inhibitors, demonstrating activity against both tyrosine kinases and serine/threonine kinases. The indazole nucleus often serves as an effective hinge-binding motif, a key interaction for inhibiting the catalytic activity of kinases. acs.org
The 3-aminoindazole core is a foundational element in the development of multi-targeted receptor tyrosine kinase (RTK) inhibitors. acs.org These compounds are designed to interfere with the signaling cascades that drive cell proliferation and angiogenesis in cancer.
Research has shown that derivatives incorporating the 6-phenyl-1H-indazol-3-amine moiety exhibit potent inhibitory activity against both the wild-type Bcr-Abl kinase and its clinically significant T315I mutant, which confers resistance to many standard therapies. nih.gov For instance, compound Y9 from one study potently inhibited Bcr-AblWT and Bcr-AblT315I kinases with IC₅₀ values of 0.043 μM and 0.17 μM, respectively. nih.gov
Furthermore, pyridin-3-amine derivatives featuring the 3-methyl-1H-indazol-5-yl group have demonstrated potent, nanomolar-level inhibition against several oncogenic kinases relevant to non-small cell lung cancer (NSCLC). nih.gov These include Fibroblast Growth Factor Receptors (FGFR1, 2, and 3), Epidermal Growth Factor Receptor (EGFR) and its resistant mutants, and Anaplastic Lymphoma Kinase (ALK). nih.gov
Other studies have highlighted the efficacy of 3-aminoindazole-based compounds against the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) families. acs.org The amino-indazole scaffold has also been successfully utilized to develop potent inhibitors of FLT3 and c-Kit, which are key drivers in various hematological malignancies. nih.gov
| Derivative Class | Target Kinase | IC₅₀ / Potency |
| 6-phenyl-1H-indazol-3-amine derivative (Y9) | Bcr-Abl (Wild-Type) | 0.043 µM |
| 6-phenyl-1H-indazol-3-amine derivative (Y9) | Bcr-Abl (T315I Mutant) | 0.17 µM |
| Pyridin-3-amine derivative (3m) | FGFR1 | Potent nanomolar inhibition |
| 3-amino-1H-indazol-6-yl-benzamide | FLT3 | Single-digit nanomolar EC₅₀ |
| 3-amino-1H-indazol-6-yl-benzamide | c-Kit | Single-digit nanomolar EC₅₀ |
| 3-amino-1H-indazol-6-yl-benzamide | PDGFRα (T674M Mutant) | Single-digit nanomolar EC₅₀ |
| 3-aminoindazole-based urea (B33335) (ABT-869) | VEGFR family | Potent inhibition |
| 3-aminoindazole-based urea (ABT-869) | PDGFR family | Potent inhibition |
The versatility of the indazole scaffold extends to the inhibition of serine/threonine kinases, which are critical nodes in cell signaling pathways regulating growth and survival. ucsf.edu The serine/threonine kinase Akt (also known as Protein Kinase B) is a key effector of the PI3K signaling pathway, which is frequently dysregulated in human cancers. ucsf.edu Indazole-based compounds have been specifically designed as analog-sensitive inhibitors to probe the functions of Akt. ucsf.edu
Additionally, derivatives of this compound have been developed as potent inhibitors of Tyrosine Threonine Kinase (TTK), a dual-specificity kinase essential for proper chromosome segregation during mitosis. nih.govnih.gov Systematic optimization of an indazole core led to the identification of compounds with nanomolar potency against TTK. nih.gov For example, compound 72 (CFI-400936), an N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamide derivative, was found to be a potent inhibitor of TTK with an IC₅₀ of 3.6 nM. nih.gov
| Derivative Class | Target Kinase | IC₅₀ / Potency |
| N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamide (CFI-400936) | TTK | 3.6 nM |
| 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamide | TTK | < 10 nM |
| Indazole-based pyrazolopyrimidine analogue | Akt (analog-sensitive) | Potent inhibition (IC₅₀ = 61 nM for one hit) |
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan metabolism. nih.govacs.org Its overexpression in the tumor microenvironment leads to immunosuppression by depleting tryptophan and generating immunomodulatory metabolites. nih.govresearchgate.net Consequently, IDO1 has become a significant target for cancer immunotherapy. nih.gov
The indazole scaffold has emerged as a promising high-affinity, heme-binding chemotype for the development of novel IDO1 inhibitors. nih.govacs.org A series of N′-hydroxyindazolecarboximidamides were designed and synthesized, with some compounds demonstrating effective inhibition of IDO1 activity in cellular assays. nih.gov Molecular docking studies suggest that these inhibitors bind directly to the heme iron within the enzyme's active site, a mechanism shared by other potent IDO1 inhibitors. nih.govnih.gov
| Derivative Class | Target Enzyme | IC₅₀ / EC₅₀ |
| 2-(5-imidazolyl)indole derivative | IDO1 | IC₅₀ = 0.16 µM, EC₅₀ = 0.3 µM |
| N′-hydroxyindazolecarboximidamide (8a) | IDO1 | Effective inhibition of tryptophan depletion |
Receptor Binding and Modulation Studies (e.g., 5-HT₃ receptor antagonism)
Beyond enzyme inhibition, indazole-based structures have been instrumental in the development of receptor antagonists, particularly for the 5-hydroxytryptamine type 3 (5-HT₃) receptor. nih.govembopress.org The 5-HT₃ receptor is a ligand-gated ion channel involved in various physiological processes, including nausea and vomiting. fsu.edu
Early research identified indazole derivatives as potent and selective 5-HT₃ receptor antagonists. nih.gov A key example is the compound granisetron (B54018), which incorporates an N-methyl-indazole moiety and is used clinically as an anti-emetic. embopress.org Structural and pharmacological studies have elucidated the basis for this potent antagonism. The general pharmacophore for 5-HT₃ antagonists includes a basic amine and a rigid aromatic system, such as indazole. nih.gov The interaction is highly specific, with the receptor accommodating only small substituents on the charged amine of the ligand. nih.gov
| Compound / Derivative Class | Target Receptor | Activity |
| Indazole-3-carboxylic acid derivatives (e.g., 6g/BRL 43694) | 5-HT₃ | Potent and selective antagonism |
| Granisetron (contains N-methyl-indazole) | 5-HT₃ | High-affinity antagonism |
Investigations into Specific Protein-Ligand Interactions
The therapeutic efficacy of this compound derivatives is rooted in their precise molecular interactions with their protein targets. X-ray crystallography and molecular modeling have provided detailed insights into these binding modes.
For kinase inhibitors, the indazole core frequently binds to the hinge region of the kinase ATP-binding pocket, mimicking the adenine (B156593) moiety of ATP. Some indazole-based inhibitors are designed to bind specifically to the "DFG-out" inactive conformation of the kinase, which can confer greater selectivity. nih.gov Co-crystal structures of indazole derivatives with the mitotic kinase TTK have been obtained, guiding further structure-based drug design. nih.govnih.gov
In the context of 5-HT₃ receptor antagonism, the interaction between the indazole ring of granisetron and the receptor binding site is well-characterized. embopress.org A critical cation–π interaction occurs between the electron-rich indazole moiety of the ligand and a specific cationic residue (arginine) in loop D of the receptor's binding pocket. embopress.org This strong, energetically favorable interaction is a key determinant of the high-affinity binding required for potent antagonism. embopress.org
Molecular docking studies of azaindazole derivatives with the Murine double minutes-2 (MDM2) protein have identified key binding interactions within the p53 binding pocket. researchgate.netjocpr.com These computational models show hydrogen bonding and hydrophobic interactions with critical amino acid residues such as GLN72 and HIS73, suggesting a mechanism for disrupting the MDM2-p53 protein-protein interaction. researchgate.netjocpr.com
Cellular Pathway Perturbations Induced by this compound (e.g., Bcl-2 modulation, p53/MDM2 pathway, Wnt/β-catenin signaling)
By engaging specific molecular targets, derivatives of this compound can induce significant perturbations in cellular signaling pathways that are fundamental to cell fate.
p53/MDM2 Pathway: The tumor suppressor protein p53 is a master regulator of the cell cycle and apoptosis, and its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for degradation. embopress.orgembopress.org The discovery that azaindazole derivatives can dock into the p53-binding pocket of MDM2 suggests a mechanism for inhibiting this interaction. researchgate.netjocpr.com By preventing MDM2-mediated degradation, these compounds could stabilize and activate p53, leading to the induction of p53-target genes that promote cell cycle arrest or apoptosis. embopress.org
Bcl-2 Modulation: The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, with members like Bcl-2 itself being anti-apoptotic. nih.gov The p53 pathway is directly linked to the regulation of this family. Activated p53 can transcriptionally upregulate pro-apoptotic members like Bax while repressing anti-apoptotic proteins like Bcl-2. nih.gov Therefore, by stabilizing p53, indazole-based MDM2 inhibitors could indirectly lead to the modulation of Bcl-2 family proteins, shifting the cellular balance toward apoptosis.
Wnt/β-catenin Signaling: β-catenin is a dual-function protein involved in cell adhesion and as a key transcriptional co-activator in the Wnt signaling pathway. nih.gov Aberrant accumulation of β-catenin is a hallmark of many cancers. A reciprocal relationship exists between p53 and β-catenin; overexpression of wild-type p53 has been shown to down-regulate β-catenin levels. nih.gov This suggests that indazole derivatives that activate the p53 pathway may consequently lead to a reduction in β-catenin levels, thereby inhibiting the pro-proliferative Wnt/β-catenin signaling cascade. embopress.orgnih.gov
Structure Activity Relationship Sar and Structure Based Drug Design Sbdd of 3 Methyl 1h Indazol 5 Amine Analogues
Impact of Substituent Modifications on Biological Activity and Selectivity
The biological activity of indazole-based compounds is highly sensitive to the nature and position of substituents on the heterocyclic core and its appended functional groups.
Modifications to the bicyclic indazole core are a primary strategy for modulating biological activity. The position and electronic properties of substituents can significantly influence how the molecule interacts with its biological target.
Aromatic ring substitution at the C-5 position of the indazole core has been a major focus for developing highly active and selective inhibitors. nih.gov In one study on 1H-indazole-3-amine derivatives, the introduction of various substituted aromatic groups at the C-5 position via Suzuki coupling had a significant effect on anti-proliferative activity against the Hep-G2 human liver cancer cell line. A clear trend was observed where fluorine-containing substituents were beneficial. The activity generally followed the order: 3,5-difluoro > 4-fluoro > 3-fluoro > 4-trifluoromethoxy, highlighting the positive impact of fluorine substituents. nih.gov
Similarly, for another series of 1H-indazole-3-amine derivatives evaluated against the K562 chronic myeloid leukemia cell line, the nature of the C-5 substituent was critical. Replacing a 3-fluorophenyl group with 4-methoxyphenyl (B3050149) or 3,4-dichlorophenyl groups led to a 2- to 10-fold decrease in inhibitory activity, again suggesting that para-fluoro substitution is important for antitumor activity in this context. nih.gov In other studies on fibroblast growth factor receptor (FGFR) inhibitors, fluorine substitution at the 6-position of the indazole ring resulted in improved enzymatic and cellular potency. nih.gov
| Compound Series | C-5 Substituent (R¹) | Relative Anti-proliferative Activity (Hep-G2) | Citation |
| 5 | 3,5-difluorophenyl | Highest | nih.gov |
| 5 | 4-fluorophenyl | High | nih.gov |
| 5 | 3-fluorophenyl | Medium | nih.gov |
| 5 | 4-(trifluoromethoxy)phenyl | Lower | nih.gov |
| 6 | 3-fluorophenyl | Highest | nih.gov |
| 6 | 4-methoxyphenyl | Lower | nih.gov |
| 6 | 3,4-dichlorophenyl | Lowest | nih.gov |
This table illustrates the general trends in activity based on substituent changes at the C-5 position of the indazole core.
The amine group, particularly at the C-3 position, is a key site for modification to explore SAR and improve drug-like properties. Often, this amine is acylated to form an amide, which can then be further substituted. nih.govnih.gov The structure of the 1H-indazole-3-amide in the drug Entrectinib, for example, plays a critical role in its antitumor activity. nih.govmdpi.com
In studies developing novel antitumor agents, the 3-amino group of the indazole core was derivatized by introducing mercapto acetamide (B32628) or piperazine (B1678402) acetamide moieties. nih.gov The choice of these groups was strategic; the piperazine moiety, for instance, is a functional group found in drugs like Imatinib and is known to enhance solubility and oral bioavailability. nih.gov Comparing these two series revealed distinct SAR profiles. For the mercapto acetamide-derived compounds, a 4-chlorophenyl group at the C-5 position of the indazole yielded the highest activity against Hep-G2 cells. For the piperazine acetamide series, a 4-fluorophenyl group at the C-5 position combined with a 4-chlorobenzyl group on the piperazine ring resulted in the most potent compound against the K562 cell line. nih.gov
While specific stereochemical studies on 3-methyl-1H-indazol-5-amine analogues are not widely reported, the importance of stereochemistry is a well-established principle in the broader class of indazole inhibitors. For instance, SAR studies on ULK1 inhibitors confirmed that a 3-aminocyclohexane substituent, which contains chiral centers, played a crucial role in inhibitory activity, implying that specific stereoisomers are preferred for optimal binding. nih.gov
| Compound Series | C-3 Amine Substitution | C-5 Indazole Substituent | Optimal Activity (Cell Line) | Citation |
| 5 | Mercapto acetamide | 4-chlorophenyl | Hep-G2 | nih.gov |
| 6 | Piperazine acetamide (with 4-chlorobenzyl) | 4-fluorophenyl | K562 | nih.gov |
This table summarizes the optimal substitutions for two different series of C-3 amide derivatives.
Stereoelectronic effects, which describe the influence of orbital overlap on molecular geometry and reactivity, are critical in determining the binding affinity of a ligand to its target protein. While detailed experimental analyses of these factors for this compound analogues are limited, their importance can be inferred from SAR data and computational studies.
The specific regiochemistry of functional groups is often a manifestation of underlying stereoelectronic requirements for biological activity. For example, studies on indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers found that the unique 3-carboxamide regiochemistry was essential for activity. The reverse amide isomer was completely inactive, indicating a strict requirement for the orientation of the amide bond's dipoles and hydrogen bonding groups for effective interaction with the target. nih.gov This highlights that the precise spatial arrangement of electron orbitals and functional groups, not just the connectivity, governs biological function.
Computational methods such as Density Functional Theory (DFT) have been used to investigate the electronic properties of indazole derivatives. Such studies can calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps, which provide insight into the molecule's electronic stability and reactivity, factors that underpin its interactions within a protein's binding site. nih.gov
Scaffold Hopping and Molecular Hybridization Strategies in Drug Design
To explore novel chemical space and optimize pharmacological properties, drug designers often employ strategies like scaffold hopping and molecular hybridization. nih.govnih.gov
Molecular hybridization involves combining two or more pharmacophores or structural fragments from different bioactive molecules into a single new hybrid compound. This approach was used to design a series of 3,5-disubstituted indazole derivatives with antitumor activity. nih.govmdpi.com The design integrated the 1H-indazole-3-amine core, a known kinase hinge-binder, with either a mercapto acetamide or a piperazine acetamide moiety. The piperazine group was incorporated based on its known utility in improving the solubility and bioavailability of kinase inhibitors like Imatinib. nih.gov This strategy successfully produced compounds with potent inhibitory effects. nih.govmdpi.com
Scaffold hopping is a computational or rational design strategy used to identify isosteric replacements for a core molecular scaffold while preserving the essential binding interactions of the original molecule. This is often done to discover novel intellectual property, improve physicochemical properties, or escape a problematic chemical series. The indazole ring itself is often a product of scaffold hopping. For example, in the development of FMS-like tyrosine kinase 3 (FLT3) inhibitors, a quinazoline (B50416) core structure was replaced with a benzimidazole (B57391) scaffold, to which an indazole moiety was introduced as a hinge-binding element. tandfonline.com This "hop" from a quinazoline to a benzimidazole-indazole combination resulted in derivatives with enhanced potency against the target kinase. tandfonline.com
Rational Design Principles for Enhanced Pharmacological Profiles
Rational drug design leverages the understanding of a biological target's structure and the SAR of known ligands to create more effective medicines. nih.govrroij.com For indazole-based kinase inhibitors, this process often begins with the knowledge that the 1H-indazole-3-amine fragment is an effective hinge binder. nih.govmdpi.com
Structure-based drug design (SBDD) uses computational docking to visualize how a ligand fits into the active site of a protein, such as a kinase. tandfonline.comnih.gov Molecular docking of an indazole-based inhibitor into the ATP binding site of FLT3 kinase, for instance, revealed that the amino hydrogen of the indazole forms a key hydrogen bond with the backbone of a cysteine residue (Cys694) in the hinge region. tandfonline.com This structural insight provides a theoretical rationale for optimizing substituents on the indazole core to enhance these interactions or to form new, favorable contacts in adjacent pockets, thereby improving potency and selectivity. tandfonline.com
The process is iterative:
Identify a Lead: Start with a fragment or compound known to have activity, such as a 3-aminoindazole derivative. nih.gov
Model the Interaction: Use SBDD to predict the binding mode and identify key interactions. nih.gov
Design and Synthesize Analogues: Create new molecules with systematic modifications aimed at improving binding affinity, selectivity, or pharmacokinetic properties (e.g., adding fluorine to enhance binding or a piperazine to improve solubility). nih.govnih.gov
Test and Analyze: Evaluate the new compounds in biological assays and feed the results back into the design cycle.
This rational, structure-guided approach has been successfully used to develop potent and selective indazole-based inhibitors for various kinases, including ERK1/2 and FLT3, leading to compounds with nanomolar inhibitory activity. nih.govtandfonline.com
Computational Chemistry and in Silico Modeling in 3 Methyl 1h Indazol 5 Amine Research
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a ligand, such as a derivative of 3-methyl-1H-indazol-5-amine, might interact with a biological target, typically a protein.
Research on various indazole derivatives has demonstrated their potential to interact with a range of protein targets. For instance, studies on substituted indazoles have shown their ability to bind to the active sites of kinases, which are critical targets in cancer therapy. mdpi.com The 1H-indazole-3-amine scaffold, in particular, has been identified as an effective hinge-binding fragment in kinase inhibitors. nih.gov
While specific docking studies solely on this compound are not extensively documented in publicly available literature, the general principles of its interaction can be inferred from studies on analogous compounds. The indazole core can form hydrogen bonds and hydrophobic interactions with amino acid residues in a protein's binding pocket. The 5-amino group can act as a hydrogen bond donor, while the 3-methyl group can contribute to hydrophobic interactions.
A hypothetical molecular docking study of this compound against a kinase target would likely show the indazole nitrogen atoms participating in hydrogen bonding with the hinge region of the kinase, a common binding mode for this class of compounds. The binding affinity, often expressed as a docking score, would depend on the specific interactions formed.
Table 1: Representative Docking Scores of Indazole Derivatives Against Various Protein Targets
| Compound Class | Protein Target | Representative Docking Score (kcal/mol) | Key Interactions |
| Substituted Indazoles | Tyrosine Threonine Kinase (TTK) | -8.0 to -10.5 | Hydrogen bonding, hydrophobic interactions |
| 5-Aminoindazole Derivatives | S-adenosyl-L-homocysteine/methylthioadenosine nucleosidase (SAH/MTAN) | Not specified | Not specified |
| 1H-Indazole-3-amine Derivatives | Bcr-Abl Kinase | Not specified | Hinge region binding |
Note: The data in this table is illustrative and based on studies of various indazole derivatives, not specifically this compound.
Molecular Dynamics Simulations for Ligand Stability and Conformational Analysis
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For a potential drug candidate like this compound, MD simulations can be used to assess the stability of its binding to a target protein and to explore its conformational landscape.
An MD simulation of a this compound-protein complex would reveal how the ligand and protein atoms move and interact over a period of nanoseconds or longer. This can confirm the stability of the interactions predicted by molecular docking. Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions.
Furthermore, MD simulations can be used to study the conformational preferences of this compound in different environments, such as in aqueous solution or within a binding site. This information is valuable for understanding its behavior and for designing derivatives with improved properties. A conformational analysis of this compound would likely show that the indazole ring system is largely planar, with the methyl and amino groups having rotational freedom. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent molecules.
Several QSAR studies have been conducted on series of indazole derivatives, providing insights into the structural features that influence their biological activity. nih.govresearchgate.net These studies typically use a set of known compounds (a training set) to develop a model, which is then validated using an independent set of compounds (a test set). The models are based on various molecular descriptors that quantify different aspects of the chemical structure, such as electronic, steric, and hydrophobic properties.
For example, a QSAR study on indazole derivatives as anticancer agents found that certain descriptors related to molecular shape and electronic properties were important for activity. researchgate.net While a specific QSAR model for this compound is not available, these studies suggest that modifications to the methyl and amino groups, as well as substitutions on the indazole ring, could significantly impact its biological activity.
Table 2: Key Descriptor Classes in QSAR Models of Indazole Derivatives
| Descriptor Class | Description | Potential Influence on Activity |
| Electronic | Describes the distribution of electrons in the molecule | Influences hydrogen bonding and electrostatic interactions |
| Steric | Describes the size and shape of the molecule | Affects how the molecule fits into a binding site |
| Hydrophobic | Describes the water-repelling character of the molecule | Important for crossing cell membranes and hydrophobic interactions |
| Topological | Describes the connectivity of atoms in the molecule | Relates to the overall shape and flexibility of the molecule |
In Silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profiling
In silico ADMET profiling involves the use of computational models to predict the pharmacokinetic and toxicological properties of a compound. nih.govdntb.gov.uaresearchgate.netaudreyli.com This is a critical step in early drug discovery, as poor ADMET properties are a major cause of drug failure.
For this compound, various in silico tools can be used to predict its ADMET profile. These predictions are based on its chemical structure and are derived from models built on large datasets of experimental data.
Absorption: Properties such as intestinal absorption, cell permeability (e.g., Caco-2 permeability), and P-glycoprotein substrate potential are predicted. Based on its relatively small size and moderate polarity, this compound is likely to have good oral absorption.
Distribution: Predictions include plasma protein binding and blood-brain barrier penetration. The extent of plasma protein binding can influence the free concentration of the drug available to exert its effect.
Metabolism: In silico models can predict the sites of metabolism by cytochrome P450 enzymes. The indazole ring and the methyl group are potential sites of metabolic modification.
Excretion: The likely route of elimination from the body, such as renal or hepatic clearance, can be estimated.
Toxicity: Potential toxicities, such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity, can be flagged by in silico models.
Table 3: Predicted ADMET Properties for a Compound with a Structure Similar to this compound
| ADMET Property | Predicted Value/Classification | Implication |
| Human Intestinal Absorption | High | Good oral bioavailability |
| Caco-2 Permeability | Moderate to High | Good cell membrane penetration |
| Blood-Brain Barrier Penetration | Likely to penetrate | Potential for CNS activity or side effects |
| CYP450 2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |
| Ames Mutagenicity | Non-mutagenic | Lower risk of carcinogenicity |
| hERG Inhibition | Low risk | Lower risk of cardiotoxicity |
Note: These are generalized predictions for a small molecule with similar features and are not based on a specific published study of this compound.
Preclinical Evaluation and Translational Research of 3 Methyl 1h Indazol 5 Amine Derivatives
In Vivo Efficacy Studies in Relevant Disease Models (e.g., Xenograft Models)
The antitumor activity of novel chemical entities is a primary focus of preclinical efficacy studies. For derivatives of the indazole scaffold, these investigations are often carried out in various in vivo models, including xenografts, where human tumor cells are implanted into immunocompromised animals.
One study investigating a series of indazole derivatives identified compound 2f as a potent agent against breast cancer. In a 4T1 mouse model, which is a well-established model for metastatic breast cancer, compound 2f was shown to suppress tumor growth in vivo. rsc.orgnih.gov This suggests that the indazole scaffold can be a promising starting point for the development of effective anticancer agents.
In another research endeavor, a series of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides were synthesized and evaluated for their anticancer properties. Among the synthesized compounds, compound 95 emerged as a particularly effective agent in an HCT116 tumor xenograft model. mdpi.com The HCT116 cell line is derived from human colon cancer, indicating the potential of this class of indazole derivatives in the treatment of colorectal malignancies.
Furthermore, a novel therapeutic strategy involving the combination of indazole-based small molecules with TNF-related apoptosis-inducing ligand (TRAIL) has been explored. In a hepatocellular carcinoma (HCC) xenograft tumor model, the co-administration of lead indazole compounds with TRAIL resulted in significant tumor regression. researchgate.net This highlights the potential of indazole derivatives not only as standalone agents but also as sensitizers in combination therapies.
These studies underscore the importance of in vivo models in validating the therapeutic potential of 3-methyl-1H-indazol-5-amine derivatives and in identifying the specific cancer types where they might be most effective.
Table 1: In Vivo Efficacy of Selected Indazole Derivatives in Xenograft Models
| Compound | Cancer Model | Efficacy Outcome |
|---|---|---|
| 2f | 4T1 breast cancer | Suppression of tumor growth rsc.orgnih.gov |
| Compound 95 | HCT116 colon cancer | Efficacious in tumor xenograft model mdpi.com |
| Indazole-based lead compounds | Hepatocellular carcinoma | Tumor regression in combination with TRAIL researchgate.net |
Pharmacokinetic Profiling and Metabolic Fate Investigations
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is paramount for its successful development. Pharmacokinetic (PK) studies in preclinical species are designed to elucidate these parameters, which are crucial for determining the dosing regimen and predicting the drug's behavior in humans.
In the development of novel indazole-based compounds, in vitro drug metabolism and pharmacokinetics (DMPK) profiles are often assessed early on. For instance, in one study, compound 114 was selected to advance into in vivo animal models based on an optimal balance of in vitro biochemical activity, pharmacokinetic properties, and physicochemical characteristics. nih.gov This initial screening is vital for weeding out compounds with unfavorable ADME properties.
A more concrete example of in vivo pharmacokinetic assessment comes from a study on novel indazole-based small molecules designed to enhance TRAIL-induced apoptosis. The pharmacokinetic profile of one of the lead compounds, TRT-0173 , was evaluated in vivo. The study determined that the oral availability of TRT-0173 was 26.8%, with an area under the curve (AUC) of 1.15 µg·h/ml following oral administration. researchgate.net This type of data is essential for understanding how much of the drug reaches the systemic circulation and for how long it remains at a therapeutic concentration.
These preclinical pharmacokinetic studies are instrumental in guiding the optimization of lead compounds to achieve desirable drug-like properties, such as good oral bioavailability and a suitable half-life.
Table 2: Pharmacokinetic Parameters of an Indazole Derivative
| Compound | Parameter | Value |
|---|---|---|
| TRT-0173 | Oral Availability | 26.8% researchgate.net |
| AUC (oral) | 1.15 µg·h/ml researchgate.net | |
| AUC (i.v.) | 4.27 µg·h/ml researchgate.net |
Assessment of Drug-Drug Interactions (e.g., CYP450 Inhibition)
The potential for a new drug to interact with other medications is a significant safety concern. A major mechanism for such interactions is the inhibition or induction of cytochrome P450 (CYP450) enzymes, which are responsible for the metabolism of a vast number of drugs.
For nitrogen-containing heterocyclic compounds like indazole derivatives, the assessment of CYP450 inhibition is a standard part of preclinical development. For example, a study on a novel series of indazole-pyridine hybrids included in silico predictions of their ADME properties. The results suggested that these compounds would have minimal inhibition of cytochrome P450 enzymes, which is a favorable characteristic for a drug candidate. researchgate.net
While in silico predictions are useful, in vitro experimental evaluation is the gold standard for assessing CYP450 inhibition. Studies on other nitrogen-containing heterocycles, such as antifungal imidazole derivatives, have demonstrated that this class of compounds can exhibit nonselective inhibition of various P450 isoforms. researchgate.net For instance, ketoconazole, an imidazole antifungal, is a potent inhibitor of CYP3A4. Such findings underscore the importance of thoroughly characterizing the CYP450 inhibition profile of any new indazole-based drug candidate to anticipate and mitigate the risk of drug-drug interactions in the clinical setting. The goal is to identify compounds with a low potential for clinically significant interactions.
Table 3: Predicted and Observed CYP450 Inhibition for Heterocyclic Compounds
| Compound Class | Finding | Implication |
|---|---|---|
| Indazole-pyridine hybrids | Predicted minimal inhibition of CYP450 enzymes researchgate.net | Favorable drug-drug interaction profile |
| Antifungal imidazole derivatives | Nonselective inhibition of various P450 isoforms researchgate.net | Potential for significant drug-drug interactions |
Evaluation of In Vivo Toxicity and Safety Profiles
A critical component of preclinical development is the thorough evaluation of a drug candidate's safety and toxicity. These studies are conducted in animal models to identify potential target organs for toxicity and to determine a safe starting dose for human clinical trials.
For indazole derivatives, preclinical studies have provided encouraging safety data. In the in vivo study of the indazole derivative 2f in a 4T1 breast cancer model, it was observed that the compound suppressed tumor growth without causing obvious side effects in the animals. rsc.orgnih.gov This suggests a favorable therapeutic window, where the drug is effective at a dose that is well-tolerated.
Similarly, in a study of N-(4-(1-(4-chlorineindazole))phenyl)-N-(4-chloro-3-tri fluoromethyl phenyl) urea (B33335) 97 , it was noted that the compound was safe to mice, further supporting the potential for developing well-tolerated anticancer agents from the indazole scaffold. mdpi.com
In vitro studies can also provide an early indication of a compound's safety profile. For instance, a series of indazol-pyrimidine-based derivatives were evaluated for their cytotoxicity against normal cells. The most active anticancer compounds in this series demonstrated a higher safety profile towards normal human cells compared to the standard drug, with selectivity indices of 14.5 and 16.03. nih.gov This high selectivity for cancer cells over normal cells is a key characteristic of a promising and safe anticancer drug.
These findings from in vivo and in vitro studies are crucial for de-risking the progression of this compound derivatives into clinical development.
Identification and Optimization of Preclinical Candidates
The process of identifying and optimizing a preclinical candidate is an iterative cycle of design, synthesis, and biological evaluation. For derivatives of this compound, this process often focuses on enhancing their potency as kinase inhibitors, a class of drugs that has revolutionized cancer therapy.
One approach to optimization involves making strategic modifications to the core indazole structure. For example, in the development of indazole inhibitors of Tpl2 kinase, researchers started with a hit compound identified from high-throughput screening and then performed structure-activity relationship (SAR) modifications at the C3 and C5 positions of the indazole ring. This led to the discovery of compound 31 , which exhibited good potency in both a biochemical assay (LANCE assay) and a cell-based assay (p-Erk assay). nih.gov
Another example is the optimization of 1H-indazol-3-amine derivatives as inhibitors of fibroblast growth factor receptors (FGFRs). In this work, researchers explored the impact of fluorine substitutions and modifications to the region of the molecule that extends into the solvent-exposed area of the ATP binding pocket. nih.gov This led to the identification of compounds with improved cellular activity.
Future Directions and Therapeutic Potential of 3 Methyl 1h Indazol 5 Amine Research
Exploration of Novel Molecular Targets and Pathways
The indazole scaffold is a cornerstone in the development of inhibitors for a multitude of molecular targets, particularly in oncology. A primary future direction for 3-methyl-1H-indazol-5-amine research is the systematic exploration of its inhibitory activity against various enzyme families and signaling pathways implicated in disease.
Protein Kinases: A significant number of indazole-based drugs target protein kinases, which are crucial regulators of cellular processes. researchgate.net Research on derivatives of 3-aminoindazole, a close structural relative, has identified potent inhibitors for several key kinases. Exploring the activity of this compound against these and other kinases is a logical next step. Potential targets include:
Tyrosine Kinases: Vascular Endothelial Growth Factor Receptors (VEGFRs), Epidermal Growth Factor Receptors (EGFRs), and Fibroblast Growth Factor Receptors (FGFRs) are frequent targets for indazole derivatives in anti-angiogenic and anticancer therapies. nih.govnih.gov
Serine/Threonine Kinases: Members like Aurora kinases, Extracellular signal-regulated kinases (ERK), and Mitogen-activated protein kinase 1 (MAPK1) are involved in cell cycle progression and proliferation, representing valuable targets. nih.govmdpi.com
Non-receptor Tyrosine Kinases: The Bcr-Abl fusion protein, a hallmark of chronic myeloid leukemia, has been successfully inhibited by 1H-indazol-3-amine derivatives. nih.gov
Apoptosis and Cell Cycle Regulation: Beyond kinase inhibition, some indazole analogues have been shown to modulate pathways controlling programmed cell death (apoptosis). For instance, certain 1H-indazole-3-amine derivatives may induce apoptosis by inhibiting anti-apoptotic Bcl-2 family members and interfering with the p53/MDM2 pathway. nih.gov Investigating whether this compound shares these capabilities could open new avenues for cancer therapy.
Inflammation and Neurodegeneration: Recently, the indazole scaffold has been used to develop potent inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in age-related inflammation and a range of diseases including obesity and neurodegenerative conditions. prnewswire.com This suggests a therapeutic potential for this compound derivatives beyond oncology, in treating inflammatory disorders and neurological diseases like Parkinson's and Alzheimer's. prnewswire.combloomtechz.com
| Target Class | Specific Target Examples | Therapeutic Area | Reference Indazole Derivative |
|---|---|---|---|
| Protein Kinases | VEGFR, EGFR, FGFR, Aurora Kinase, ERK, Bcr-Abl, ALK | Oncology | Pazopanib, Entrectinib, Danusertib |
| Apoptosis Pathways | Bcl-2 family, p53/MDM2 | Oncology | Investigational 1H-indazole-3-amine derivatives |
| Inflammasomes | NLRP3 | Inflammation, Metabolic Disease, Neurodegeneration | BGE-102 |
| Viral Proteins | Coronavirus main protease (Mpro) | Infectious Disease | N-Arylindazole-3-carboxamides |
Development of Advanced Analogues with Optimized Efficacy and Safety Profiles
A critical area of future research will be the rational design and synthesis of advanced analogues of this compound. Through systematic structure-activity relationship (SAR) studies, derivatives can be optimized for enhanced potency, selectivity, and pharmacokinetic properties. bldpharm.com The 1H-indazole-3-amine moiety is recognized as an effective "hinge-binding" fragment, anchoring molecules to the ATP-binding site of many kinases, making it an excellent starting point for modification. nih.govmdpi.com
Key optimization strategies include:
Substitution on the Indazole Ring: Introducing various functional groups (e.g., halogens, methoxy (B1213986) groups) onto the benzene (B151609) portion of the indazole ring can modulate binding affinity and metabolic stability.
Modification of the Amine Group: The 5-amino group serves as a versatile chemical handle for attaching different side chains or ring systems. This can be used to explore new interactions with the target protein, improve solubility, or enhance cell permeability.
Scaffold Hopping and Molecular Hybridization: Combining the 3-methyl-indazole core with other pharmacologically active fragments is a proven strategy to create novel molecules with unique or dual-action mechanisms. nih.gov
For example, studies on other indazoles have shown that adding hydrogen bond-forming groups like amides can significantly enhance target inhibition. nih.gov However, optimization is a careful balance, as some highly potent derivatives have also shown toxicity to normal cells, underscoring the need for developing analogues with a wide therapeutic window. mdpi.com
Investigation of Combination Therapies Involving this compound Derivatives
Modern therapeutic strategies, especially in oncology, increasingly rely on combination therapies to maximize efficacy, overcome drug resistance, and reduce toxicity. bloomtechz.com Future research should evaluate the synergistic potential of this compound derivatives when combined with existing treatments.
Given the likely role of these derivatives as kinase inhibitors, promising combinations could include:
Standard Chemotherapy: Combining a targeted agent with a traditional cytotoxic drug can attack cancer cells through complementary mechanisms. An indazole derivative could halt cell proliferation by blocking a specific signaling pathway, making the cells more susceptible to DNA damage from chemotherapy. bloomtechz.com
Immunotherapy: There is growing interest in combining kinase inhibitors with immune checkpoint inhibitors. By modulating the tumor microenvironment, certain kinase inhibitors can enhance the efficacy of immunotherapies.
Other Targeted Agents: Using two or more targeted drugs to block different nodes in a cancer-driving pathway can prevent the emergence of resistance.
Prospects for Clinical Translation and Pharmaceutical Development
The indazole scaffold has a proven track record of clinical success, which provides a strong precedent for the pharmaceutical development of novel derivatives like this compound. bldpharm.com Several FDA-approved drugs are based on this core structure, demonstrating that indazole-containing molecules can possess drug-like properties suitable for clinical use. nih.gov
| Drug Name | Primary Target(s) | Approved Indication(s) |
|---|---|---|
| Axitinib | VEGFR | Renal Cell Carcinoma |
| Pazopanib | VEGFR, PDGFR, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma |
| Entrectinib | Trk, ROS1, ALK | NTRK fusion-positive solid tumors, ROS1-positive NSCLC |
| Niraparib | PARP | Ovarian Cancer, Prostate Cancer |
| Granisetron (B54018) | 5-HT3 Receptor | Chemotherapy-induced nausea and vomiting |
The development pipeline for indazoles remains active, with at least 43 indazole-based compounds having entered clinical trials for various indications. nih.gov Recently, an indazole-based NLRP3 inhibitor initiated Phase 1 clinical studies for obesity, showcasing the expanding therapeutic applications of this scaffold beyond cancer. prnewswire.com Furthermore, N-arylindazole-3-carboxamide derivatives have shown promise as novel antiviral agents against SARS-CoV-2, suggesting a potential role in treating infectious diseases. nih.gov
Challenges remain, as some indazole-based drug candidates have failed in clinical trials due to off-target effects or insufficient efficacy. nih.gov Future development of this compound analogues will require rigorous preclinical testing to ensure high target selectivity and a favorable safety profile to maximize the probability of successful clinical translation.
Emerging Applications in Chemical Biology and Materials Science
While the primary focus of indazole research has been pharmaceutical, the unique chemical properties of the scaffold suggest potential applications in other scientific fields.
Chemical Biology: The indazole core can be incorporated into chemical probes to study biological pathways. By attaching fluorescent tags or affinity labels to a selective this compound analogue, researchers could visualize the subcellular location of a target protein or be used for target identification and validation studies. The synthetic tractability of the indazole scaffold is a significant advantage for creating such tool compounds. researchgate.net
Materials Science: Nitrogen-rich heterocyclic compounds are of interest in materials science for their electronic and photophysical properties. While this is a largely unexplored area for indazoles, their stable aromatic structure suggests they could be investigated as building blocks for organic light-emitting diodes (OLEDs), sensors, or other functional materials. The potential for future advancements for indazole derivatives in materials research has been noted, although specific applications are yet to be realized. bloomtechz.com
Q & A
What are the standard synthetic routes for 3-methyl-1H-indazol-5-amine, and how is its purity validated?
Basic Research Focus
The compound is synthesized via condensation reactions involving aminoguanidine derivatives and carbonyl-containing precursors under reflux conditions. A modified method using Dean-Stark apparatus for azeotropic water removal improves yield and purity . Post-synthesis, purity is validated using:
- 1H/13C NMR spectroscopy (e.g., δ 12.7 ppm for indazole NH proton, δ 2.49 ppm for methyl group in 3-methyl substitution) .
- Mass spectrometry (ESI+) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 304.0 for derivatives) .
- HPLC with UV detection for quantification of impurities (<1%).
Advanced Research Focus
Optimizing regioselectivity during synthesis often requires:
- Catalytic systems like p-toluenesulfonic acid (p-TSA) in ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) to direct reaction pathways .
- Microwave-assisted synthesis to reduce reaction times and improve selectivity .
How is this compound utilized as a building block in medicinal chemistry?
Basic Research Focus
The compound serves as a core scaffold for designing kinase inhibitors and antimicrobial agents. Key applications include:
- Functionalization at the 5-amine position to introduce pharmacophores (e.g., nitro groups, halogenated aryl rings) for target engagement .
- Derivatization into pyrazolo[3,4-d]pyrimidine systems for evaluating α-glucosidase inhibition (IC50 values <10 µM reported in related indazole derivatives) .
Advanced Research Focus
Advanced applications involve:
- Structure-activity relationship (SAR) studies to optimize binding to therapeutic targets (e.g., 5-HT6 receptors, cholinesterases). For example, methyl substitutions at position 3 enhance metabolic stability .
- Crystallographic analysis (using SHELX software ) to resolve binding conformations in enzyme complexes.
How can researchers address discrepancies in reported biological activities of this compound derivatives?
Advanced Research Focus
Contradictions in bioactivity data often arise from:
- Assay variability (e.g., differences in α-glucosidase sources or DPPH radical scavenging protocols). Standardized assays (e.g., WHO-recommended enzymatic protocols) mitigate this .
- Purity thresholds : Impurities >2% can skew results. Orthogonal validation via LC-MS/MS or 2D-NMR (e.g., HSQC, HMBC) ensures compound integrity .
- Tautomeric equilibria : Use X-ray crystallography (as in triazol-amine systems ) to identify dominant tautomeric forms affecting reactivity.
What strategies optimize the regioselectivity in synthesizing this compound derivatives?
Advanced Research Focus
Regioselectivity challenges are addressed through:
- Protecting group strategies : Boc-protection of the 5-amine group directs electrophilic substitution to the indazole C4 position .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at sterically accessible sites .
- Computational modeling : DFT calculations predict transition-state energies for competing reaction pathways .
How do tautomeric forms of this compound influence its reactivity and characterization?
Advanced Research Focus
Tautomerism in indazole systems impacts:
- Spectroscopic interpretation : 1H NMR chemical shifts vary between 1H- and 2H-tautomers (e.g., NH protons at δ 12–13 ppm vs. aromatic protons at δ 7–8 ppm) .
- Crystallographic resolution : SHELXL refinement can distinguish tautomers via bond-length analysis (e.g., N–N vs. N–C bond distances) .
- Reactivity : The 1H-tautomer favors electrophilic substitution, while the 2H-form participates in cycloaddition reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
